
SARS-CoV-2-IN-69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-69 is a novel compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its promising antiviral properties, particularly in the context of the ongoing COVID-19 pandemic. This compound is designed to target specific viral proteins, thereby inhibiting the replication and spread of the virus within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-69 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as condensation, cyclization, and functional group modifications. These reactions are often carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures. The industrial process may also include additional purification steps, such as crystallization and chromatography, to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially enhancing its antiviral properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with varying efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically conducted under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiviral activity to identify the most potent inhibitors of SARS-CoV-2.
Scientific Research Applications
SARS-CoV-2-IN-69 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the mechanisms of antiviral agents and developing new synthetic methodologies.
Biology: Researchers utilize this compound to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: The compound is being explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and diagnostic tools.
Mechanism of Action
SARS-CoV-2-IN-69 exerts its antiviral effects by targeting specific viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By binding to these proteins, the compound inhibits their enzymatic activity, thereby preventing the replication and spread of the virus within the host. The molecular targets and pathways involved in the mechanism of action of this compound are critical for its efficacy as an antiviral agent.
Comparison with Similar Compounds
SARS-CoV-2-IN-69 is unique in its ability to target multiple viral proteins simultaneously, which enhances its antiviral potency. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral agent that inhibits viral RNA polymerase.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Compared to these compounds, this compound offers a broader spectrum of activity and potentially higher efficacy due to its multi-target approach.
Properties
Molecular Formula |
C15H11NO3S |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
methyl 2-(3-oxo-1,2-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)10-6-2-4-8-12(10)16-14(17)11-7-3-5-9-13(11)20-16/h2-9H,1H3 |
InChI Key |
WVJUCAJCGQVMCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


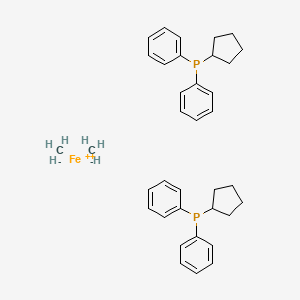
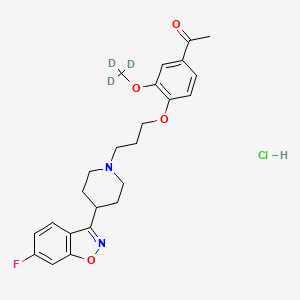
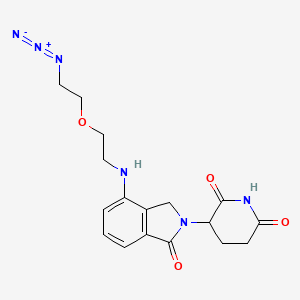
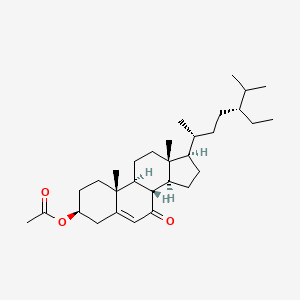


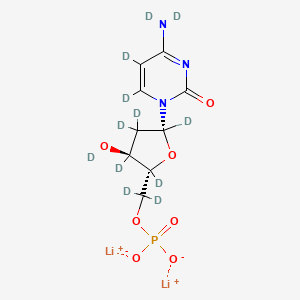


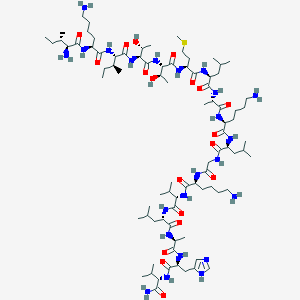
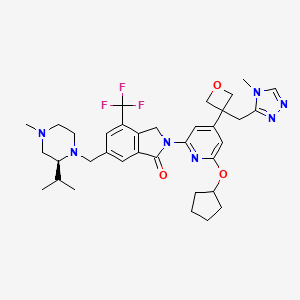
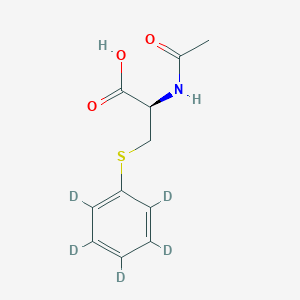
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
